molecular formula C10H9NO3 B2743968 methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate CAS No. 14750-15-3

methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate

Cat. No.: B2743968
CAS No.: 14750-15-3
M. Wt: 191.186
InChI Key: UISRSSRLHUXCQX-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring . For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can have enhanced biological activities .

Mechanism of Action

The mechanism of action of methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, making it useful in drug development .

Comparison with Similar Compounds

Comparison: Methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydroindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-6-4-2-3-5-7(6)11-9(8)12/h2-5,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISRSSRLHUXCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14750-15-3
Record name methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate
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